Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring, a piperazine ring, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-methyl-6-phenylpyrimidine-5-carboxylate: Shares structural similarities but differs in the triazole group.
Indole derivatives: While structurally different, they share some biological activities such as antiviral and anti-inflammatory properties.
Uniqueness
Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c1-3-29-19(27)25-10-8-24(9-11-25)18-21-12-15(16(20)23-18)17(26)22-13-4-6-14(28-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,22,26)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECHPRMGBPJULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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